

# Pharmacokinetic Interactions of Benazepril with Other Cardiovascular Drugs: A Comparative Guide

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## Compound of Interest

Compound Name: *Benazepril*

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**Benazepril**, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Concomitant administration with other cardiovascular agents is common, necessitating a thorough understanding of potential pharmacokinetic interactions. This guide provides a comparative analysis of key studies investigating the pharmacokinetic interactions of **benazepril** with other cardiovascular drugs, supported by experimental data and detailed methodologies.

## Summary of Pharmacokinetic Interactions

The co-administration of **benazepril** with several cardiovascular drugs has been studied to determine the potential for pharmacokinetic interactions. Generally, **benazepril** exhibits a low potential for clinically significant pharmacokinetic interactions.

Table 1: Pharmacokinetic Interaction of **Benazepril** with Amlodipine

Pharmacokinetic Parameter	Amlodipine Alone (5mg)	Amlodipine (5mg) + Benazepril (10mg)	Statistical Significance (p-value)
C <sub>max</sub> (µg/L)	2.8 ± 0.7	2.6 ± 0.6	> 0.05[1]
AUC <sub>0-144</sub> (µg·h/L)	109 ± 26	99 ± 39	> 0.05[1]
t <sub>max</sub> (h)	5.3 ± 1.0	5.8 ± 1.3	> 0.05[1]
t <sub>1/2</sub> (h)	44 ± 12	37 ± 6	> 0.05[1]

C<sub>max</sub>: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve, t<sub>max</sub>: Time to reach maximum plasma concentration, t<sub>1/2</sub>: Elimination half-life.

Table 2: Pharmacokinetic Interaction of **Benazepril** with Hydrochlorothiazide (HCTZ)

Pharmacokinetic Parameter	HCTZ Alone (25mg)	HCTZ (25mg) + Benazepril (20mg)	Statistical Significance
C <sub>max</sub> (ng/mL)	168	121	Significant Decrease (90% CI: 64.4 - 78.0%)[2]
AUC <sub>0-48h</sub> (ng·h/mL)	1160	955	Significant Decrease (90% CI: 75.9 - 89.5%)[2]

C<sub>max</sub>: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve.

Table 3: Summary of Other Cardiovascular Drug Interactions with **Benazepril**

Co-administered Drug	Effect on Benazepril Pharmacokinetics	Effect of Benazepril on Co-administered Drug's Pharmacokinetics
Aspirin	No significant change.[3]	No significant change.[3]
Digoxin	Not significantly affected.[4][5]	Not substantially affected.[4] The risk of hyperkalemia may be increased.[6][7]
Propranolol	Not altered.[5]	Not substantially affected.[4]
Atenolol	Not altered.[5]	Not substantially affected.[4]
Nifedipine	Not altered.[5]	Not substantially affected.[4]
Furosemide	Not affected.[4]	Not specified.
Chlorthalidone	Not affected.[4]	Not specified.
Naproxen	Not altered.[5]	Not substantially affected.[4]
Cimetidine	Not altered.[5]	Not studied.[4]

## Experimental Protocols

### Benazepril and Amlodipine Interaction Study

Objective: To evaluate the effect of co-administration of **benazepril** on the pharmacokinetics of amlodipine in healthy volunteers.[1]

Methodology:

- Study Design: A randomized, two-way crossover study was conducted.[1]
- Participants: Twelve healthy male volunteers were enrolled.[1]
- Treatment Arms:
  - A single oral dose of amlodipine 5 mg.
  - A single oral dose of **benazepril** 10 mg plus amlodipine 5 mg.[1]

- Washout Period: A sufficient washout period was maintained between the two treatment phases.
- Sample Collection: Blood samples were collected at predetermined time points up to 144 hours post-dose.
- Analytical Method: Plasma concentrations of amlodipine were determined using a validated LC-MS/MS method.[1]
- Pharmacokinetic Analysis: Pharmacokinetic parameters including C<sub>max</sub>, AUC, t<sub>max</sub>, and t<sub>1/2</sub> were calculated using WinNonLin software.[1]

## Benazepril and Hydrochlorothiazide Interaction Study

Objective: To compare the pharmacokinetic profiles of hydrochlorothiazide (HCTZ) administered alone and in combination with **benazepril** in healthy Chinese volunteers.[2]

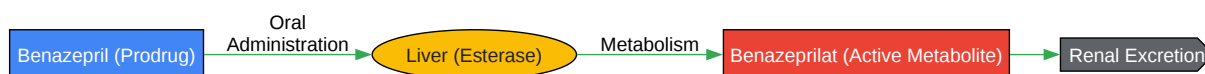
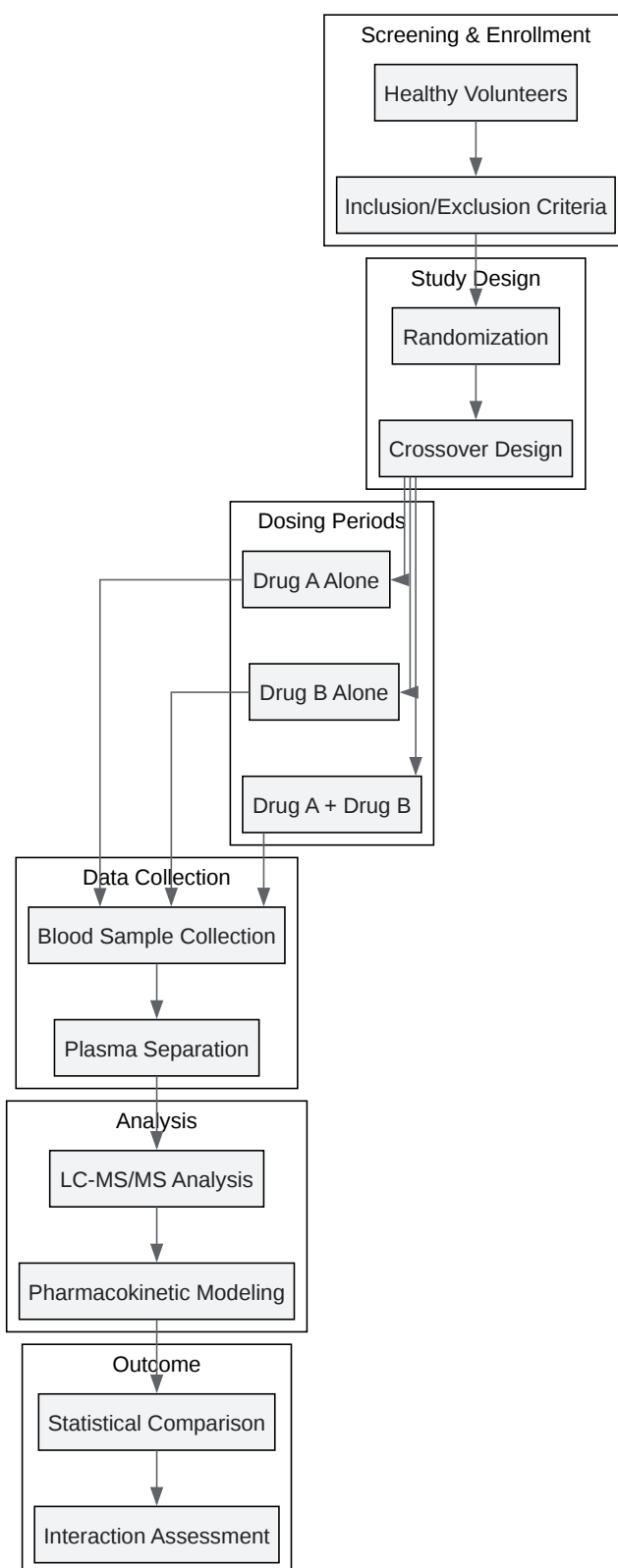
Methodology:

- Study Design: An open, randomized, three-period crossover study.[2]
- Participants: Healthy male Chinese volunteers.[2]
- Treatment Arms:
  - A single oral dose of HCTZ 25 mg.
  - A single oral dose of **benazepril** 20 mg.
  - A single oral dose of a fixed-dose combination of HCTZ 25 mg and **benazepril** 20 mg.[2]
- Washout Period: A 7-day washout period was implemented between each treatment period. [2]
- Sample Collection: Multiple blood samples were collected up to 48 hours post-dose.[2]
- Analytical Method: Plasma concentrations of HCTZ were analyzed using a high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) system.[2]

- Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, were determined.

## Visualizing Pharmacokinetic Interaction Workflows

The following diagrams illustrate the typical workflow for a pharmacokinetic interaction study and the metabolic pathway of **benazepril**.



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